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Compound of Interest

Compound Name: (R)-Xyl-SDP

CAS No.: 917377-75-4

Cat. No.: B3182573

Get Quote

Spectroscopic Data Guide: (R)-Xyl-SDP
Technical Identity & Core Properties
(R)-Xyl-SDP belongs to the SDP series of ligands developed by the Qi-Lin Zhou group.[1][2] It

features a rigid 1,1'-spirobiindane backbone that imparts exceptional stability and

enantioselectivity in asymmetric hydrogenations and C-C bond-forming reactions.[1][2]
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Property Data

Systematic Name

(R)-(+)-7,7'-Bis[di(3,5-

dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-

1,1'-spirobiindene

Common Name (R)-Xyl-SDP

CAS Number 917377-75-4

Molecular Formula C₄₉H₅₀P₂

Molecular Weight 700.87 g/mol

Appearance White to off-white crystalline solid

Optical Rotation (c = 1.0, CHCl₃)

Melting Point >300 °C

PART 1: NMR Spectroscopy (Structural Fingerprint)
Nuclear Magnetic Resonance (NMR) is the primary method for validating the identity and purity

of (R)-Xyl-SDP.[1][2] The molecule's

symmetry simplifies the spectra, making any asymmetry (due to oxidation or impurities)
immediately apparent.

1. Phosphorus-31 NMR (

P)
The

P spectrum is the most critical quality control parameter.[1][2]

Chemical Shift:

-18.3 ppm (s) (in CDCl₃).[1][2][3]

Multiplicity: Singlet (due to
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symmetry, both phosphorus atoms are chemically equivalent).[1]

Oxidation Marker: Exposure to air converts the phosphine to phosphine oxide.[1][2]

Mono-oxide: Two doublets or singlets; one at ~+29.4 ppm (oxidized P) and one at ~-18.3

ppm (free P).[1][2]

Di-oxide: A single peak at ~+29.8 ppm.[1][2]

Note: Any signal in the positive region (+20 to +40 ppm) indicates sample degradation.[1]

[2]

2. Proton NMR (

H)
The proton spectrum is characterized by the rigid spiro backbone and the distinct methyl

groups of the xylyl substituents.[2]

Region

Chemical Shift
(

ppm)

Multiplicity Integration Assignment

Aromatic 7.45 – 6.50 Multiplet 22H

Aromatic protons

(Spiro backbone

+ Xylyl rings)

Backbone 3.05 – 2.85 Multiplet 4H
Spiro-indane

benzylic

Backbone 2.40 – 2.15 Multiplet 4H
Spiro-indane

homobenzylic

Aliphatic 2.27 / 2.23 Singlets 24H

Methyl groups on

3,5-

dimethylphenyl

(Xylyl)
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Interpretation: The xylyl methyl groups typically appear as intense singlets around 2.2–2.3

ppm.[1][2] Due to the chiral environment, they may split into two closely spaced singlets if

the rotation of the P-Aryl bonds is restricted or if the resolution is high, but they often appear

as a single coalesced region in routine scans.

3. Carbon-13 NMR (

C)
Key Features:

Spiro Carbon: A quaternary carbon signal around

60–65 ppm is diagnostic of the spiro junction.[1][2]

P-C Coupling: Aromatic carbons attached to phosphorus will show doublet splitting (

), typically large (~10–20 Hz) for the ipso-carbons.[1][2]

Methyls: Distinct carbon peaks for the xylyl methyls at

~21.5 ppm.[1][2]

PART 2: Mass Spectrometry (Molecular Confirmation)
High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition.[1][2]

Ionization Method: Electrospray Ionization (ESI) or APCI.[1][2]

Polarity: Positive Mode (+).[1][2]

Observed Ions:

: Calculated

= 701.3460; Found ~701.34.[1][2]

: Calculated

= 723.3280; Found ~723.33.[1][2]
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Fragmentation: Minimal fragmentation is observed under standard ESI conditions due to the

stability of the spiro scaffold.[1][2]

PART 3: Infrared Spectroscopy (Functional Groups)
IR is less diagnostic than NMR but useful for solid-state verification.[1][2]

3050 cm⁻¹: C-H stretching (Aromatic).

2910–2850 cm⁻¹: C-H stretching (Aliphatic methyls and methylene backbone).[1][2]

1450–1435 cm⁻¹: P-Ph (Phosphorus-Aromatic) deformation bands.[1][2]

1100–1200 cm⁻¹: Absence of strong bands here confirms the absence of P=O (phosphine

oxide), which would appear strongly at ~1150–1200 cm⁻¹.

Experimental Workflow & Logic
The following diagram illustrates the logical flow for characterizing and validating a batch of (R)-
Xyl-SDP.

Unknown Sample
((R)-Xyl-SDP)

31P NMR
(CDCl3)

1H NMR
(400 MHz)

HRMS
(ESI+)

Quality Check

Singlet @ -18.3 ppm?

Xylyl Me @ 2.2 ppm?
[M+H]+ = 701.34?

VALIDATED
Pure Ligand

Yes

REJECT
Oxidized/Impure

No (e.g., peak @ +29 ppm)

Click to download full resolution via product page

Figure 1: Decision matrix for the spectroscopic validation of (R)-Xyl-SDP.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/12683794/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fja029907i
https://www.chemscene.com/product/917377-75-4.html
https://www.sigmaaldrich.com/HK/zh/product/aldrich/700851
https://www.chemscene.com/product/917377-75-4.html
https://www.sigmaaldrich.com/HK/zh/product/aldrich/700851
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Far700116e
https://www.chemscene.com/product/917377-75-4.html
https://www.sigmaaldrich.com/HK/zh/product/aldrich/700851
https://www.chemscene.com/product/917377-75-4.html
https://www.sigmaaldrich.com/HK/zh/product/aldrich/700851
https://www.chemscene.com/product/917377-75-4.html
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.sigmaaldrich.com%2FUS%2Fen%2Fproduct%2Faldrich%2F700851
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.rsc.org%2Fsuppdata%2Fcc%2Fc3%2Fc3cc41566h%2Fc3cc41566h.pdf
https://www.benchchem.com/product/b3182573?utm_src=pdf-custom-synthesis#bc-rfq
https://www.chemscene.com/product/917377-75-4.html
https://www.sigmaaldrich.com/HK/zh/product/aldrich/700851
https://www.rsc.org/suppdata/cc/c3/c3cc45233f/c3cc45233f_2.pdf
https://pubmed.ncbi.nlm.nih.gov/12683794/
https://pubmed.ncbi.nlm.nih.gov/12683794/
https://www.benchchem.com/product/b3182573/docs#spectroscopic-data-for-r-xyl-sdp-nmr-ir-ms
https://www.benchchem.com/product/b3182573/docs#spectroscopic-data-for-r-xyl-sdp-nmr-ir-ms
https://www.benchchem.com/product/b3182573/docs#spectroscopic-data-for-r-xyl-sdp-nmr-ir-ms
https://www.benchchem.com/product/b3182573/docs#spectroscopic-data-for-r-xyl-sdp-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3182573?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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